ビオチンスルホキシド

概要

説明

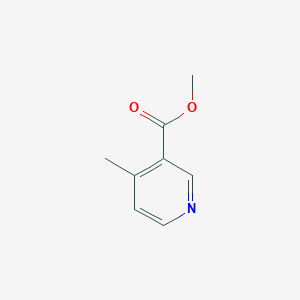

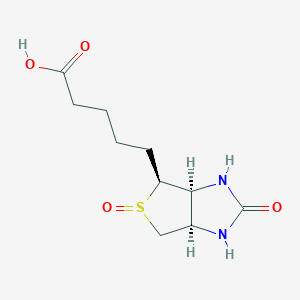

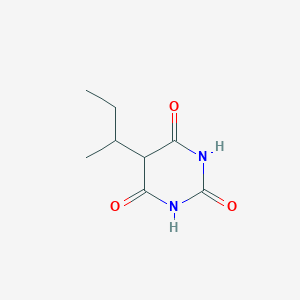

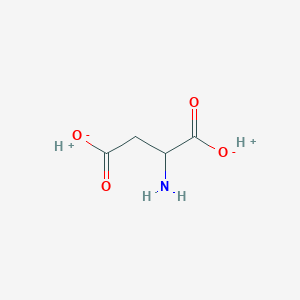

Biotin sulfoxide is a derivative of biotin, formed when biotin undergoes oxidationBiotin sulfoxide retains the core structure of biotin but includes a sulfoxide functional group, which significantly alters its chemical properties and reactivity .

科学的研究の応用

Biotin sulfoxide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound to study sulfoxide chemistry.

Biology: Studied for its role in biotin metabolism and its interactions with biotin-dependent enzymes.

Medicine: Investigated for its potential therapeutic effects and as a biomarker for oxidative stress.

Industry: Utilized in the development of biotinylated compounds for various applications, including drug delivery and diagnostics

作用機序

Target of Action

Biotin sulfoxide is an inactive E. coli metabolite . It is reduced to biotin by its sulfoxide reduction system . Biotin, also known as vitamin H or B7, is a coenzyme for five carboxylase enzymes , which are involved in the catabolism of amino acids and fatty acids, synthesis of fatty acids, and gluconeogenesis .

Mode of Action

Biotin sulfoxide is reduced to biotin, which is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . Biotin is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Biochemical Pathways

Biotin plays important roles in a variety of critical metabolic reactions in the cell . It is involved in the metabolism of fats, carbohydrates, and amino acids . The biotin biosynthetic pathway can be divided into two stages: the generation of the pimelate moiety and the conserved biotin ring assembly pathway .

Pharmacokinetics

It is known that biotin appears in the intact form in the urine and feces with the output being always higher than the daily intake of the vitamin . Some biotin undergoes a limited-degree of catabolism to biotin sulfoxide, a process that takes place mainly in the liver .

Result of Action

The reduction of biotin sulfoxide to biotin contributes to the normal human health, growth, and development . Biotin deficiency can lead to serious clinical abnormalities, which include growth retardation, neurological disorders, and dermatological abnormalities .

Action Environment

The action of biotin sulfoxide and its reduction to biotin can be influenced by environmental factors. For instance, the bioavailability of dietary biotin varies from one food source to another . In addition to the dietary source of biotin, humans have an additional source for this essential micronutrient, which is the bacterial source in the large intestine where the vitamin is produced and can be absorbed .

生化学分析

Biochemical Properties

Biotin sulfoxide, as a derivative of biotin, may interact with various enzymes, proteins, and other biomolecules in biochemical reactions. Biotin itself plays a crucial role in several metabolic reactions in the cell, acting as a coenzyme for carboxylases involved in the metabolism of fatty acids, amino acids, and carbohydrates

Cellular Effects

The effects of biotin sulfoxide on various types of cells and cellular processes are not well-studied. Considering its structural similarity to biotin, it might influence cell function in a similar way. Biotin is known to be essential for normal human health, growth, and development . It is involved in critical metabolic reactions in the cell, and its deficiency can lead to serious clinical abnormalities .

Molecular Mechanism

One potential mechanism could be its reduction back to biotin by certain enzymes, such as the biotin sulfoxide reductase . This enzyme may serve as a scavenger, allowing the cell to utilize biotin sulfoxide as a biotin source .

Dosage Effects in Animal Models

Studies on biotin have shown that its deficiency during pregnancy in animals leads to embryonic growth retardation, congenital malformation, and death .

Metabolic Pathways

Biotin sulfoxide is involved in the metabolic pathways of biotin. Biotin is a coenzyme for carboxylases, which are involved in the metabolism of fatty acids, amino acids, and carbohydrates . Biotin sulfoxide might interact with these enzymes in a similar manner as biotin.

Transport and Distribution

Biotin is known to be transported into cells via a sodium-dependent, carrier-mediated mechanism . Biotin sulfoxide might be transported in a similar manner.

Subcellular Localization

Biotin and its derivatives are known to be involved in a variety of critical metabolic reactions in the cell , suggesting that they might be localized in the cytoplasm where these reactions take place.

準備方法

Synthetic Routes and Reaction Conditions: Biotin sulfoxide can be synthesized by oxidizing biotin using hydrogen peroxide. The reaction typically involves treating biotin with one mole of hydrogen peroxide, followed by acidification with hydrochloric acid to yield biotin sulfoxide . This method is straightforward and provides a good yield of the product.

Industrial Production Methods: While specific industrial methods for producing biotin sulfoxide are not extensively documented, the general approach involves controlled oxidation of biotin using oxidizing agents like hydrogen peroxide under acidic conditions. The process is optimized to ensure high yield and purity of the product.

化学反応の分析

Types of Reactions: Biotin sulfoxide primarily undergoes reduction reactions, where it can be converted back to biotin. This reduction is typically catalyzed by enzymes such as sulfoxide reductases . Additionally, biotin sulfoxide can participate in substitution reactions due to the presence of the sulfoxide group.

Common Reagents and Conditions:

Reduction: Enzymatic reduction using sulfoxide reductases.

Substitution: Various nucleophiles can attack the sulfoxide group under appropriate conditions.

Major Products Formed:

Reduction: Biotin.

Substitution: Depending on the nucleophile, various substituted biotin derivatives can be formed.

類似化合物との比較

Biotin: The parent compound, essential for various metabolic processes.

Biotin sulfone: A derivative where the sulfoxide group is further oxidized to a sulfone.

Bisnorbiotin: A catabolite of biotin formed through oxidative degradation.

Uniqueness: Biotin sulfoxide is unique due to its intermediate oxidation state, which allows it to participate in both reduction and substitution reactions. This property makes it a valuable tool for studying oxidative stress and enzyme interactions, distinguishing it from other biotin derivatives.

特性

CAS番号 |

3376-83-8 |

|---|---|

分子式 |

C10H16N2O4S |

分子量 |

260.31 g/mol |

IUPAC名 |

5-[(3aS,4S,5R,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17+/m0/s1 |

InChIキー |

KCSKCIQYNAOBNQ-KBUMHGCDSA-N |

SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 |

異性体SMILES |

C1[C@H]2[C@@H]([C@@H]([S@@]1=O)CCCCC(=O)O)NC(=O)N2 |

正規SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 |

Key on ui other cas no. |

10406-89-0 |

同義語 |

(3aS,4S,5R,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide; [3aS-(3aα,4β,5β,6aα)]-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic Acid 5-Oxide; Biotin 5-Oxide; (-)-Biotin 5-Oxide; Biotin, L-S-oxide; Biotin l-sulfoxide; B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does biotin sulfoxide relate to biotin deficiency?

A1: Biotin sulfoxide is a product of biotin catabolism. Increased urinary excretion of biotin sulfoxide, along with decreased urinary biotin and increased 3-hydroxyisovaleric acid (3HIA), can indicate accelerated biotin catabolism and potential biotin deficiency [, , ]. This has been observed in individuals undergoing long-term anticonvulsant therapy and smokers [, ].

Q2: Can biotin sulfoxide be reduced back to biotin?

A2: Yes, the enzyme biotin sulfoxide reductase (BSOR) catalyzes the reduction of d-biotin d-sulfoxide back to biotin. This enzyme, found in bacteria like Rhodobacter sphaeroides and Escherichia coli, is crucial for salvaging oxidized biotin [, ].

Q3: What is the role of biotin sulfoxide reductase in bacterial virulence?

A3: Research suggests that BSOR plays a role in the virulence of certain bacteria like Salmonella enterica serovar Typhimurium. By repairing oxidized biotin and methionine, BSOR contributes to the bacterium's defense against oxidative stress, a crucial factor for survival within macrophages and for overall virulence in vivo [].

Q4: What is the molecular formula and weight of biotin sulfoxide?

A4: Biotin sulfoxide has a molecular formula of C10H16N2O4S and a molecular weight of 260.31 g/mol.

Q5: What spectroscopic techniques have been used to characterize biotin sulfoxide reductase?

A5: Several spectroscopic techniques have been employed to understand the structure and function of BSOR, including:

- Resonance Raman Spectroscopy: This technique has been used to identify the active site structures of oxidized and reduced forms of BSOR, providing insights into the enzyme's catalytic mechanism [].

- UV-Visible Absorption Spectroscopy: This method has been used to analyze the different redox states of BSOR and to study the enzyme's interaction with substrates and inhibitors [, ].

- Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR has been used to study the electronic structure of the molybdenum center in BSOR, providing information about the enzyme's catalytic cycle [].

- X-Ray Absorption Spectroscopy (XAS): XAS has provided details about the molybdenum coordination environment within the BSOR active site [].

Q6: How does the structure of biotin sulfoxide reductase relate to its substrate specificity?

A6: The presence of a tyrosine residue (Tyr-114) in the active site of BSOR is thought to influence its substrate specificity toward S-oxides. Mutations at this position in Rhodobacter sphaeroides BSOR affect its ability to reduce S-oxides like biotin sulfoxide and dimethyl sulfoxide, while insertion of a tyrosine into Escherichia coli trimethylamine-N-oxide reductase (TMAOR), which naturally lacks this residue, alters its preference for trimethylamine-N-oxide over dimethyl sulfoxide [].

Q7: How is biotin sulfoxide typically measured in biological samples?

A7: Biotin sulfoxide is often measured in biological samples like urine and serum using high-performance liquid chromatography (HPLC) coupled with an avidin-binding assay. This method separates biotin sulfoxide from other biotin vitamers and metabolites, allowing for accurate quantification [, ].

Q8: Are there other biomarkers of biotin status besides biotin sulfoxide excretion?

A8: Yes, urinary excretion of 3-hydroxyisovaleric acid (3HIA) is considered a sensitive indicator of marginal biotin deficiency. 3HIA levels rise when the activity of the biotin-dependent enzyme methylcrotonyl-CoA carboxylase is compromised [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B43230.png)

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)